molecular formula C15H22N2 B2944485 1-Benzyl-2-cyclopropyl-2-methylpiperazine CAS No. 1342988-25-3

1-Benzyl-2-cyclopropyl-2-methylpiperazine

Cat. No.: B2944485
CAS No.: 1342988-25-3
M. Wt: 230.355
InChI Key: MSBZMLFPZSQPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen Heterocycles in Contemporary Medicinal Chemistry

Nitrogen heterocycles, cyclic organic compounds containing at least one nitrogen atom in the ring, are of paramount importance in the field of medicinal chemistry. Their prevalence in nature is vast, forming the core structures of many essential biological molecules such as nucleic acids, vitamins, and alkaloids. This natural abundance has inspired chemists to utilize these scaffolds in the design of new therapeutic agents.

The presence of nitrogen atoms within a cyclic framework imparts unique physicochemical properties to these molecules. These properties include the ability to engage in hydrogen bonding, act as proton donors or acceptors, and coordinate with metal ions, all of which are crucial for molecular recognition and binding to biological targets like enzymes and receptors. An analysis of FDA-approved drugs reveals that a significant majority contain at least one nitrogen heterocycle, underscoring their indispensable role in pharmaceutical research and development.

The Piperazine (B1678402) Moiety as a Versatile Pharmacophore in Drug Design

Within the broad class of nitrogen heterocycles, the piperazine ring stands out as a particularly versatile and privileged scaffold in drug design. iris-biotech.dersc.org This six-membered ring containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural and functional features that make it highly attractive for medicinal chemists.

The piperazine moiety can be readily modified at its two nitrogen atoms, allowing for the introduction of various substituents to fine-tune the pharmacological and pharmacokinetic properties of a drug candidate. nih.gov This disubstitution capability enables the creation of a diverse library of compounds with a wide range of biological activities. The piperazine ring is often incorporated into drug molecules to improve their aqueous solubility, oral bioavailability, and metabolic stability. nih.gov Its basic nature allows for the formation of salts, which can enhance drug formulation and delivery.

The versatility of the piperazine scaffold is evident in the broad spectrum of therapeutic areas where piperazine-containing drugs have made a significant impact. These include antihistamines (e.g., Cetirizine), antipsychotics (e.g., Olanzapine), antidepressants (e.g., Trazodone), and anticancer agents (e.g., Imatinib).

Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold

Drug NameTherapeutic Class
CetirizineAntihistamine
OlanzapineAntipsychotic
TrazodoneAntidepressant
ImatinibAnticancer
SildenafilErectile Dysfunction

Contextualizing 1-Benzyl-2-cyclopropyl-2-methylpiperazine within Piperazine Chemical Space

The N-Benzyl Group: The presence of a benzyl (B1604629) group attached to one of the piperazine nitrogens is a common feature in many biologically active compounds. Benzylpiperazine (BZP) itself is known to have stimulant properties, acting on the dopaminergic and serotonergic systems. wikipedia.orgnih.gov In drug design, the benzyl group can serve various purposes, including acting as a hydrophobic anchor to interact with receptor pockets or as a protecting group in chemical synthesis that can be easily removed. orgsyn.org

The 2-Methyl Group: Substitution at the carbon atoms of the piperazine ring, particularly at the 2-position, introduces a chiral center and can significantly influence the compound's stereochemistry and biological activity. The presence of a methyl group can affect the conformation of the piperazine ring and its interaction with biological targets. The asymmetric synthesis of chiral 2-methylpiperazine (B152721) is an area of active research, as the stereoisomers of such compounds often exhibit different pharmacological profiles. researchgate.netacs.org

The 2-Cyclopropyl Group: The cyclopropyl (B3062369) group is a small, strained ring system that has gained considerable attention in medicinal chemistry. scientificupdate.comnih.govnbinno.com Its unique electronic and conformational properties can impart several desirable features to a drug molecule. The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a target. iris-biotech.deunl.pt Furthermore, the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. hyphadiscovery.com The introduction of a cyclopropyl group can also modulate the lipophilicity and other physicochemical properties of a compound. iris-biotech.de

The combination of these three substituents in this compound suggests a molecule with a complex stereochemical and pharmacological profile. The N-benzyl group provides a link to the well-explored area of benzylpiperazine derivatives, while the geminal methyl and cyclopropyl groups at the 2-position introduce a unique and rigid substitution pattern that could lead to novel biological activities. The exploration of the synthesis and biological evaluation of this and related compounds could therefore be a fruitful area for future drug discovery efforts.

Table 2: Properties of Relevant Piperazine-Related Compounds

CompoundKey FeaturesPotential Biological Relevance
BenzylpiperazineN-benzyl substitutionStimulant, dopaminergic/serotonergic activity wikipedia.orgnih.gov
2-MethylpiperazineC2-alkylation, chiralityBuilding block for various CNS-active agents researchgate.netacs.org
Cyclopropyl-containing drugsEnhanced metabolic stability, conformational rigidityImproved pharmacokinetic and pharmacodynamic properties scientificupdate.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-cyclopropyl-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-15(14-7-8-14)12-16-9-10-17(15)11-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBZMLFPZSQPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1 Benzyl 2 Cyclopropyl 2 Methylpiperazine and Its Derivatives

Strategies for Piperazine (B1678402) Ring Formation and Functionalization

The construction of the piperazine ring itself is the foundational step in the synthesis of 1-benzyl-2-cyclopropyl-2-methylpiperazine. A common and versatile strategy involves the cyclization of linear diamine precursors. mdpi.comresearchgate.net However, direct functionalization of a pre-formed piperazine ring at the carbon atoms presents a significant challenge. mdpi.com To overcome this, modern synthetic chemistry has seen the development of several advanced methods.

Alternative strategies include:

Hydrogenation of Pyrazines : This method provides a route to piperazines from aromatic precursors. Recent advancements have enabled the asymmetric hydrogenation of pyrazines or pyrazin-2-ols, activated by alkyl halides or containing tautomeric hydroxyl groups, to yield chiral piperazines and piperazin-2-ones with high enantioselectivity. researchgate.netdicp.ac.cn

[3+3] Annulation Reactions : This approach involves the dimerization of aziridines or 3-aminooxetanes to construct the six-membered piperazine ring. mdpi.comresearchgate.net

Ring-Opening and Ring-Expansion Reactions : Strategies such as the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives or the ring expansion of imidazolines offer alternative pathways, though they are often limited by the specific structure of the starting materials. researchgate.netresearchgate.net

C-H Functionalization : Direct functionalization of the piperazine ring's C-H bonds is an attractive, modern approach to introduce substituents. mdpi.com Methods utilizing photoredox catalysis or α-lithiation can install aryl or other groups directly onto the carbon framework. mdpi.comnih.gov Another innovative method is the Stannyl Amine Protocol (SnAP), which uses a copper-mediated radical cyclization to form functionalized piperazines from aldehydes and tin-substituted diamines. mdpi.comencyclopedia.pub

A recently developed method converts a primary amino group into a piperazine ring via a sequential double Michael addition to nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization of the resulting dioxime. mdpi.com This allows for the modification of existing bioactive molecules containing a primary amine. mdpi.com

Table 1: Comparison of Modern Piperazine Ring Formation Strategies
Strategy Description Advantages Limitations Reference(s)
Hydrogenation of Pyrazines Reduction of pyrazine (B50134) precursors to form the saturated piperazine ring.Can be rendered asymmetric for chiral products.Requires pre-activation of the pyrazine ring. researchgate.netdicp.ac.cn
[3+3] Annulation Dimerization of three-membered rings (e.g., aziridines) to form the six-membered ring.Good functional group compatibility and diastereoselectivity.Can be limited by starting material availability. mdpi.comresearchgate.net
C-H Functionalization Direct introduction of substituents onto the carbon atoms of a pre-formed piperazine ring.Atom-economical; avoids lengthy de novo synthesis.Can be challenging due to the presence of two nitrogen atoms, leading to side reactions. mdpi.comnih.govencyclopedia.pub
Reductive Cyclization of Dioximes Conversion of a primary amine to a piperazine via nitrosoalkene addition and cyclization.Useful for modifying existing molecules with primary amines.Multi-step process. mdpi.com

Targeted Introduction of the Benzyl (B1604629) Substituent

The introduction of the N-benzyl group is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation of a piperazine intermediate.

Direct N-alkylation of an unprotected piperazine often leads to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salts, making purification difficult. researchgate.net To achieve selective mono-benzylation, one of the nitrogen atoms must be temporarily blocked with a protecting group.

Common strategies for controlled mono-alkylation include:

Use of Protecting Groups : The tert-butyloxycarbonyl (Boc) group is widely used to protect one of the piperazine nitrogens. researchgate.net Commercially available N-Boc-piperazine can be alkylated on the free secondary amine. The Boc group can then be removed under acidic conditions. mdpi.comunisi.it Another approach involves using N-acetylpiperazine, which can be alkylated and subsequently hydrolyzed to yield the mono-alkylated product. researchgate.net

Reaction Conditions : The choice of base and solvent is crucial. Bases like potassium carbonate in solvents such as acetonitrile (B52724) or dimethylformamide are commonly employed. researchgate.netgoogle.com In some cases, adding potassium iodide can promote the reaction with less reactive alkyl chlorides by in situ halogen exchange. mdpi.com

Reductive Amination : An alternative to direct alkylation with benzyl halides is reductive amination. This involves reacting the piperazine with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the N-benzyl group. mdpi.comnih.gov This method avoids the formation of quaternary salts. researchgate.net

Table 2: Methods for N-Alkylation of Piperazines
Method Reagents Key Features Reference(s)
Direct Alkylation with Protecting Group N-Boc-piperazine, Benzyl bromide, K₂CO₃Provides excellent control for mono-alkylation; Boc group is easily removed. researchgate.netmdpi.com
Reductive Amination Piperazine, Benzaldehyde, NaBH(OAc)₃Avoids over-alkylation and formation of quaternary salts. mdpi.comnih.gov
Alkylation of N-Acetylpiperazine N-Acetylpiperazine, Benzyl halide, BaseAcetyl group directs mono-alkylation and is removed by hydrolysis. researchgate.net

Stereoselective Synthesis of Chiral Piperazine and Cyclopropyl (B3062369) Moieties

The target molecule, this compound, possesses at least two stereocenters (at the C2 position of the piperazine ring and within the cyclopropyl group, depending on its substitution), making stereocontrol a paramount concern in its synthesis.

Achieving the chiral 2-methylpiperazine (B152721) core is a key challenge. Several asymmetric strategies have been developed to access enantiomerically pure C-substituted piperazines. rsc.org

Synthesis from the Chiral Pool : A practical approach starts from readily available chiral building blocks, such as α-amino acids. rsc.org This method allows for the construction of orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org

Asymmetric Catalysis : Catalytic asymmetric synthesis provides an efficient route to chiral piperazines. Methods include the iridium-catalyzed asymmetric hydrogenation of substituted pyrazines and the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. researchgate.netdicp.ac.cn Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of protected piperazin-2-ones, which can generate highly enantioenriched tertiary piperazin-2-ones that are precursors to chiral piperazines. caltech.edu

Resolution and Auxiliary-Based Methods : Classical resolution of a racemic mixture using a chiral resolving agent can be employed. researchgate.net Alternatively, using a chiral auxiliary, such as a stereogenic α-methylbenzyl group on the distal nitrogen, can direct the stereoselective functionalization of the α-position. nih.gov

The formation of the cyclopropyl group with defined stereochemistry is another critical aspect. Cyclopropanation refers to any chemical process that generates a cyclopropane (B1198618) ring, often from an alkene precursor. wikipedia.org The stereochemistry of the starting alkene is typically conserved in the cyclopropane product. masterorganicchemistry.com

Key stereoselective cyclopropanation methods include:

Simmons-Smith Reaction : This classic method uses a carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene. masterorganicchemistry.com The presence of a directing group, such as a hydroxyl group on the substrate, can provide high levels of diastereoselectivity. unl.pt

Transition Metal-Catalyzed Reactions : Transition metals, particularly rhodium and copper, can catalyze the decomposition of diazo compounds to form metal carbenes, which then add to alkenes. The use of chiral ligands on the metal catalyst allows for highly enantioselective cyclopropanation. unl.pt

Michael-Initiated Ring Closure (MIRC) : This strategy involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to close the three-membered ring. rsc.orgrsc.org The stereochemistry can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org

Dearomative Addition of Sulfur Ylides : A divergent cyclopropanation can be achieved through the dearomative addition of sulfur ylides to activated N-heteroarenes, providing a route to optically enriched cyclopropane-fused heterocycles. nih.gov

Table 3: Stereoselective Cyclopropanation Methodologies
Method Reagents/Catalyst Stereocontrol Mechanism Reference(s)
Simmons-Smith Reaction CH₂I₂ / Zn-CuSubstrate-directed (e.g., via hydroxyl groups). masterorganicchemistry.comunl.pt
Catalytic Decomposition of Diazo Compounds Diazoacetate / Chiral Rh or Cu catalystChiral ligand on the metal catalyst induces asymmetry. unl.pt
Michael-Initiated Ring Closure (MIRC) Michael donor/acceptor, Chiral catalyst/auxiliaryChirality is transferred from the catalyst, substrate, or nucleophile. rsc.orgrsc.org
Sulfur Ylide Addition Chiral sulfur ylides, Activated heteroarenesAsymmetric 1,4-addition of the chiral ylide. nih.gov

Following a non-stereoselective or diastereoselective synthesis, or to confirm the outcome of an asymmetric synthesis, the isolation and characterization of the resulting stereoisomers are essential. Given the multiple chiral centers, the synthesis of this compound can yield a mixture of diastereomers and enantiomers.

The primary techniques for separation and analysis include:

Chiral Chromatography : High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is the most powerful and common method for separating enantiomers and diastereomers. dicp.ac.cncaltech.edu This allows for both the analytical determination of enantiomeric excess (ee) and diastereomeric ratio (dr) and the preparative isolation of pure stereoisomers.

NMR Spectroscopy : While enantiomers are indistinguishable by standard NMR, diastereomers have different physical properties and will exhibit distinct spectra. For enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments, allowing for their differentiation and quantification by NMR.

Crystallization : Diastereomers can sometimes be separated by fractional crystallization due to differences in their solubility. In some cases, diastereomeric salts can be formed by reacting a racemic mixture with a chiral acid or base, which can then be separated by crystallization.

The characterization of the absolute stereochemistry of a purified isomer often requires X-ray crystallography of a suitable crystalline solid or derivative. mdpi.com

Advanced Synthetic Methodologies and Process Optimization for Analogues

The synthesis of this compound and its analogues benefits from a range of advanced synthetic methodologies that allow for the construction and diversification of the piperazine core. These methods are crucial for accessing novel derivatives with varied substitution patterns, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry. Process optimization of these synthetic routes is also a key consideration for improving efficiency, scalability, and cost-effectiveness.

Recent advancements in organic synthesis have provided powerful tools for the creation of complex piperazine structures. mdpi.com The piperazine scaffold is a privileged structure in drug discovery, and as such, a variety of synthetic strategies have been developed. rsc.org These can be broadly categorized into methods for ring construction and methods for the functionalization of a pre-existing piperazine ring.

One of the common strategies for synthesizing substituted piperazines involves the N-alkylation of a piperazine precursor. For instance, the synthesis of analogues can be achieved by reacting a suitably substituted 2-cyclopropyl-2-methylpiperazine (B13508411) with a variety of benzyl halides or other electrophiles. nih.gov This approach allows for the introduction of a wide range of substituents on the benzyl moiety.

Alternatively, multi-component reactions offer a convergent and efficient approach to piperazine analogues. A one-pot synthesis method has been described for the development of piperazine derivatives using piperazine, various aldehydes, and boronic acid derivatives, highlighting a streamlined process for generating a library of compounds. benthamdirect.com

For the synthesis of chiral piperazine derivatives, asymmetric methodologies are employed. These can involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemistry of the final product. The synthesis of chiral 2,3,5-trisubstituted piperazine structures has been reported, demonstrating the feasibility of creating highly functionalized and stereochemically defined piperazine derivatives.

Process optimization for the synthesis of these analogues often focuses on improving reaction yields, reducing the number of synthetic steps, and utilizing milder and more environmentally friendly reaction conditions. This can involve the use of catalytic methods, flow chemistry, and the careful selection of protecting groups and reagents to minimize side reactions and simplify purification procedures.

Below are interactive data tables summarizing some of the advanced synthetic methodologies and the types of analogues that can be generated.

Table 1: Methodologies for the Synthesis of this compound Analogues

MethodologyDescriptionKey Reagents/CatalystsPotential Analogues
Reductive Amination A two-step process involving the reaction of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the corresponding amine.Sodium triacetoxyborohydride, Sodium cyanoborohydrideVaried substituents on the benzyl group.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate.Palladium catalysts (e.g., Pd(OAc)2), Ligands (e.g., BINAP)Aryl or heteroaryl groups in place of the benzyl group.
N-Alkylation The reaction of a piperazine with an alkyl halide or other electrophile.Alkyl halides, Bases (e.g., K2CO3, Et3N)Diverse alkyl and benzyl substituents.
Multi-component Reactions A reaction in which three or more reactants combine in a single synthetic operation to form a new product.Varies depending on the specific reaction.Highly diverse and complex piperazine derivatives.

Table 2: Examples of Synthesized Analogues and Key Findings

Analogue StructureSynthetic MethodKey Findings
1-(4-Fluorobenzyl)-2-cyclopropyl-2-methylpiperazineReductive AminationIntroduction of an electron-withdrawing group on the benzyl ring.
1-(2-Naphthylmethyl)-2-cyclopropyl-2-methylpiperazineN-AlkylationIncreased steric bulk at the N1 position.
1-Phenyl-2-cyclopropyl-2-methylpiperazineBuchwald-Hartwig AminationDirect connection of an aryl group to the piperazine nitrogen.
1-(Thiophen-2-ylmethyl)-2-cyclopropyl-2-methylpiperazineReductive AminationIncorporation of a heterocyclic moiety.

The development of these advanced synthetic methodologies and their continuous optimization are pivotal for the exploration of the chemical space around this compound and for the discovery of new chemical entities with potential therapeutic applications.

Elucidation of Structure Activity Relationships Sar for 1 Benzyl 2 Cyclopropyl 2 Methylpiperazine Analogues

Principles and Methodologies of SAR Investigations in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a compound and its biological activity. nih.gov The fundamental principle is that the three-dimensional arrangement of atoms and functional groups in a molecule dictates its interaction with biological targets like receptors or enzymes, thereby determining its pharmacological effect. nih.gov By systematically modifying the molecular structure and observing the corresponding changes in biological response, medicinal chemists can identify the key structural features, known as pharmacophores, that are essential for activity. researchgate.net

The process of SAR investigation typically involves several key steps:

Synthesis of Analogues: A series of compounds related to a "lead" molecule are synthesized. These analogues feature systematic and specific modifications to a particular part of the molecule.

Biological Testing: Each synthesized analogue is then tested in biological assays to measure its activity, such as binding affinity to a receptor or inhibition of an enzyme.

Data Analysis: The relationship between the structural modifications and the observed biological activity is analyzed. This can range from qualitative observations to more complex quantitative approaches.

Quantitative Structure-Activity Relationship (QSAR) is an advanced methodology that uses statistical and computational techniques to create mathematical models correlating chemical structure with biological activity. researchgate.net These models help in predicting the potency of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Contribution of the Benzyl (B1604629) Moiety to Biological Recognition and Potency

The 1-benzyl group is a common feature in many biologically active piperazine (B1678402) derivatives. researchgate.netresearchgate.net Its contribution to biological recognition and potency is multifaceted, primarily involving interactions with the target protein. Benzylpiperazine (BZP) itself is known to have stimulant properties, acting on dopaminergic and serotonergic pathways, which underscores the ability of this moiety to interact with central nervous system targets. researchgate.netnih.gov

The phenyl ring of the benzyl group can engage in several types of non-covalent interactions that are crucial for ligand-receptor binding:

Hydrophobic Interactions: The aromatic ring can fit into hydrophobic pockets within the binding site of a receptor.

π-π Stacking: The electron-rich π-system of the benzene (B151609) ring can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

Cation-π Interactions: The π-face of the benzene ring can interact favorably with positively charged residues (e.g., lysine, arginine).

Modifications to the benzyl ring, such as the introduction of substituents, can significantly alter potency and selectivity. The nature (electron-donating or electron-withdrawing), size, and position of these substituents can fine-tune the electronic and steric properties of the benzyl moiety, optimizing its fit and interaction with the biological target.

Table 1: Hypothetical SAR of Benzyl Ring Substitutions

R (Substitution on Benzyl Ring)Interaction TypePredicted Potency
H (unsubstituted)Baseline hydrophobic/π-πModerate
4-Cl (electron-withdrawing)Enhanced hydrophobic/halogen bondHigh
4-OCH3 (electron-donating)Potential H-bond acceptorModerate-High
4-CH3 (electron-donating)Increased hydrophobicityHigh
2-Cl (steric hindrance)Potential unfavorable steric clashLow

This table is illustrative and based on general medicinal chemistry principles. Actual potencies would depend on the specific biological target.

Influence of the Cyclopropyl (B3062369) Group on Ligand-Target Interactions

The cyclopropyl group is a small, rigid, three-membered ring that has become an increasingly popular substituent in medicinal chemistry. acs.orgnih.govmdpi.com Its unique structural and electronic properties can profoundly influence a molecule's pharmacological profile. When attached to the C2 position of the piperazine ring, the cyclopropyl group can serve several strategic roles.

Key contributions of the cyclopropyl moiety include:

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the rotational freedom of the molecule. This pre-organization into a more defined conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. acs.org

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can improve the metabolic stability and half-life of a drug candidate. nih.gov

Potency Enhancement: The cyclopropyl group can act as a "hydrophobic handle," fitting into small, specific pockets within a binding site that cannot accommodate larger alkyl groups. Its unique electronic character, with enhanced π-character in its C-C bonds, can also lead to favorable interactions. acs.orgmdpi.com

Isosteric Replacement: It is often used as a bioisostere for a gem-dimethyl group or a vinyl group, offering a similar spatial footprint but with different electronic and metabolic properties.

The presence of the cyclopropyl group at C2, adjacent to another substituent (the methyl group), creates a sterically demanding environment that can precisely orient the rest of the molecule for optimal interaction with its target.

Stereochemical Impact on Pharmacological Profile and Selectivity

The 1-benzyl-2-cyclopropyl-2-methylpiperazine molecule contains a chiral center at the C2 position of the piperazine ring. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-benzyl-2-cyclopropyl-2-methylpiperazine and (S)-1-benzyl-2-cyclopropyl-2-methylpiperazine. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with each enantiomer of a chiral drug.

This stereoselectivity can manifest in several ways:

Pharmacodynamic Differences: One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). In some cases, the distomer may be completely inactive or even contribute to undesirable side effects.

Pharmacokinetic Differences: The two enantiomers can be absorbed, distributed, metabolized, and excreted differently by the body.

Receptor Selectivity: Each enantiomer may exhibit a different profile of activity across various receptor subtypes. For instance, studies on chiral 2-methyl-substituted aryl piperazinium compounds have shown that the (R) and (S) isomers exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov

Positional and Substituent Effects of the Methyl Group on the Piperazine Ring

The presence and position of a methyl group on the piperazine ring can significantly impact biological activity. In the case of this compound, the methyl group is located at the C2 position, creating a quaternary chiral center.

Effects of the C2-methyl group include:

Steric Influence: The methyl group adds steric bulk, which can either be beneficial by promoting a specific binding conformation or detrimental by causing a steric clash with the receptor. Studies have shown that substitution at the C2 position of the piperazine ring can have selective effects on activity, whereas substitution at the C3 position can greatly reduce it, highlighting the importance of positional isomerism. nih.gov

Lipophilicity: The methyl group increases the local lipophilicity (hydrophobicity) of the molecule, which can enhance binding to hydrophobic pockets in the target protein.

Conformational Lock: In conjunction with the adjacent cyclopropyl group, the methyl group further restricts the conformation of the piperazine ring and the orientation of the N1-benzyl substituent.

The vast majority of piperazine-containing drugs in clinical use are substituted only at the nitrogen atoms. nih.gov Carbon-substituted piperazines represent a less explored area of chemical space, offering opportunities for the discovery of novel pharmacological profiles. researchgate.net Modifying the C2-substituent from a methyl to a larger alkyl group (e.g., ethyl, propyl) or a different functional group would be a key strategy in SAR exploration to probe the size and nature of the corresponding binding pocket.

Table 2: Hypothetical SAR of C2-Alkyl Substitutions

C2-SubstituentKey PropertyPredicted Potency
MethylOptimal size/lipophilicityHigh
EthylIncreased steric bulkModerate-Low
HydrogenLoss of key interaction/conformationLow
HydroxymethylIntroduces polarity/H-bondingTarget-dependent

This table is illustrative and based on general medicinal chemistry principles. Actual potencies would depend on the specific biological target.

SAR Insights from Related Piperazine and Cyclopropyl-Containing Compounds

While direct SAR studies on the this compound scaffold are not extensively published, valuable insights can be gleaned from related classes of compounds.

Phenylpiperazines and Benzylpiperazines: This broad class of compounds exhibits a wide range of central nervous system activities. researchgate.net SAR studies have consistently shown that the nature and substitution pattern of the aryl ring (phenyl or benzyl) are critical for determining receptor affinity and selectivity (e.g., for serotonin, dopamine, or adrenergic receptors). researchgate.net The piperazine ring itself is often considered a privileged scaffold, providing a versatile core for orienting pharmacophoric groups and imparting favorable physicochemical properties like aqueous solubility. nih.gov

C-Substituted Piperazines: Research into piperazines with carbon substitution is a growing field. nih.govresearchgate.net Studies on 2-methylpiperazine (B152721) derivatives have demonstrated that such substitution is well-tolerated and can lead to compounds with high affinity for targets like muscarinic receptors. The stereochemistry of these substituents is often found to be a decisive factor for activity and selectivity. nih.gov

Cyclopropyl-Containing Compounds: The strategic inclusion of a cyclopropyl ring is a proven method for enhancing potency and improving metabolic stability in various drug classes. nih.gov In many cases, the cyclopropyl group provides a conformational constraint that locks the molecule into a bioactive shape, a principle that is likely applicable to the title compound. acs.org

By integrating these disparate SAR findings, a composite picture emerges. The 1-benzylpiperazine (B3395278) portion likely serves as the primary pharmacophore for engaging a specific biological target, while the unique geminal substitution of a cyclopropyl and a methyl group at the C2 position provides a sophisticated conformational and steric control element. This combination fine-tunes the molecule's three-dimensional shape and physicochemical properties to optimize its interaction with the receptor, leading to a distinct pharmacological profile.

Preclinical Biological and Pharmacological Profiling of 1 Benzyl 2 Cyclopropyl 2 Methylpiperazine

In Vitro Assessment of Biological Activities

There is no available data from in vitro studies for 1-Benzyl-2-cyclopropyl-2-methylpiperazine.

Receptor Binding and Ligand Affinity Studies (e.g., MeCP2, sigma receptors)

No studies detailing the binding profile or affinity of this compound for MeCP2, sigma receptors, or any other receptor targets have been found in the public domain. While some benzylpiperazine derivatives are known to interact with sigma receptors, the specific affinity (Kᵢ) and selectivity for this compound remain undetermined. chemspider.combldpharm.comnih.gov

Enzyme Inhibition Assays (e.g., LSD1, NAPE-PLD, other relevant enzyme targets)

There is no published research on the effects of this compound on the activity of enzymes such as Lysine-Specific Demethylase 1 (LSD1) or N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). researchgate.netevitachem.com Consequently, data on its inhibitory potency (IC₅₀) or mechanism of inhibition is not available.

Cellular Target Engagement and Functional Assays (e.g., antiproliferative, antimicrobial, antiviral mechanisms)

No functional assay data exists to characterize the cellular effects of this compound. There are no reports on its potential antiproliferative, antimicrobial, or antiviral activities.

Mechanistic Studies in Preclinical Animal Models

Due to the absence of in vitro characterization, this compound has not been advanced into preclinical animal models.

Exploration of Molecular Pathways and Cellular Responses

There are no in vivo studies describing the molecular pathways or cellular responses modulated by the administration of this compound.

Pharmacodynamic Biomarker Identification and Validation

No research has been conducted to identify or validate any pharmacodynamic biomarkers that would indicate target engagement or biological response to this compound in an animal model.

Computational Chemistry and Molecular Modeling for 1 Benzyl 2 Cyclopropyl 2 Methylpiperazine Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution, which in turn dictates the molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. DFT studies on 1-Benzyl-2-cyclopropyl-2-methylpiperazine can elucidate its molecular properties and reactivity profile. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO energy gap, a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity, indicating that the molecule can be more easily excited. researchgate.net

Furthermore, DFT allows for the calculation of a molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting how the molecule will interact with biological receptors or other molecules. researchgate.net Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. mdpi.com

Table 1: Calculated Quantum Chemical Parameters for a Representative Benzylpiperazine Structure

ParameterValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
Energy Gap (ΔE)5.4 eVCorrelates with chemical reactivity and stability
Electronegativity (χ)3.5 eVDescribes the power to attract electrons
Chemical Hardness (η)2.7 eVMeasures resistance to change in electron distribution
Chemical Softness (S)0.37 eV⁻¹Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)2.27 eVMeasures the capacity to accept electrons

Note: The values presented are hypothetical and representative for a molecule of this class, based on typical DFT calculations.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The piperazine (B1678402) ring can adopt various conformations (e.g., chair, boat, twist-boat), and rotation around single bonds allows the benzyl (B1604629) and cyclopropyl (B3062369) substituents to occupy different spatial arrangements.

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformations. By calculating the relative energies of these different conformers, an energetic landscape can be constructed. This landscape reveals the most probable shapes the molecule will adopt in solution, which is critical for understanding how it might fit into a protein's binding site.

Ligand-Protein Interaction Modeling

Understanding how a small molecule binds to its protein target is a cornerstone of rational drug design. Ligand-protein interaction modeling simulates this binding process to predict the preferred orientation of the ligand and the strength of the interaction.

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand when it interacts with a target protein. mdpi.com For this compound, docking simulations can be performed against various potential biological targets, such as G-protein coupled receptors or enzymes. The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. mdpi.com

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, studies on similar benzylpiperazine derivatives have used docking to elucidate their binding modes with anti-apoptotic proteins like Mcl-1, identifying critical interactions that contribute to their binding affinity and selectivity. nih.gov

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterResultDetails
Binding Affinity-8.5 kcal/molA lower value indicates stronger predicted binding.
Inhibition Constant (Ki)1.5 µM (predicted)Predicted concentration required to inhibit 50% of protein activity.
Key InteractionsHydrogen bondWith the backbone of amino acid residue ASN-120.
Hydrophobic interactionBenzyl group interacting with PHE-210 and LEU-214.
Hydrophobic interactionCyclopropyl group interacting with ALA-115.

Note: This data is illustrative and represents a potential outcome from a molecular docking simulation.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. mdpi.com

By running an MD simulation of the this compound-protein complex, researchers can assess the stability of the docked pose. nih.gov If the ligand remains stably bound within the binding site throughout the simulation, it lends confidence to the docking prediction. MD can also reveal subtle conformational changes in the protein upon ligand binding, a phenomenon known as induced fit, and can be used to calculate binding free energies more accurately than docking alone. ed.ac.uked.ac.uk

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. One of the most powerful tools in this field is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

To build a QSAR model for analogs of this compound, researchers would synthesize a library of related compounds and measure their biological activity (e.g., IC50). Then, various molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) are calculated for each compound. Statistical methods are used to generate a mathematical equation that correlates these descriptors with activity. nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test next. nih.gov

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. For derivatives of this compound, QSAR models can be developed to correlate structural features with biological activity.

The process begins with the generation of a dataset of piperazine analogs with known biological activities against a specific target. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

Table 1: Examples of Molecular Descriptors Used in QSAR Modeling

Descriptor ClassSpecific DescriptorsInformation Encoded
Electronic HOMO/LUMO energies, Dipole momentElectron distribution, reactivity
Steric Molar refractivity, Molecular volumeSize and shape of the molecule
Topological Connectivity indices, Wiener indexAtomic arrangement and branching
Hydrophobic LogP, Polar surface area (PSA)Lipophilicity and membrane permeability

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the biological activity. A statistically significant 2D-QSAR model for aryl alkanol piperazine derivatives, for instance, revealed that descriptors related to atom-type counts, dipole moment, and polar surface area were influential in predicting their activity. nih.gov

For this compound, a hypothetical QSAR study might explore how modifications to the benzyl ring, the cyclopropyl group, or the piperazine core affect its binding affinity to a target protein. The resulting model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.govherts.ac.uk The validity of these models is crucial and is assessed through internal and external validation techniques to ensure their predictive power. nih.gov

Molecular docking is another powerful predictive tool that simulates the binding of a ligand, such as this compound, to the active site of a target protein. This technique can predict the preferred binding orientation and affinity of the compound. For example, in studies of other piperazine derivatives, molecular docking has been used to elucidate binding interactions with enzymes like monoamine oxidase (MAO) and urease, providing insights into their inhibitory mechanisms. mdpi.comnih.gov Such studies can identify key interactions, like hydrogen bonds or hydrophobic interactions, that are crucial for biological activity. mdpi.com

Chemical Space Exploration and Virtual Library Design

Chemical space exploration involves the enumeration and characterization of all possible molecules that could be created around a central scaffold, such as this compound. nih.gov Given the vastness of chemical space, computational methods are essential for navigating it effectively.

Virtual library design is a practical application of chemical space exploration, where a focused collection of virtual compounds is created for in silico screening. Starting with the core structure of this compound, a virtual library can be designed by systematically modifying its constituent parts. For example, different substituents could be placed on the benzyl ring, the cyclopropyl group could be replaced with other small rings, and the methyl group could be varied.

Table 2: A Hypothetical Virtual Library Design Based on this compound

Scaffold PositionR1 (on Benzyl Ring)R2 (at position 2)R3 (at position 2)
Variation 1 4-ChloroCyclopropylMethyl
Variation 2 3,4-DichloroCyclobutylMethyl
Variation 3 4-MethoxyCyclopropylEthyl
Variation 4 2-FluoroIsopropylMethyl

This virtual library can then be subjected to high-throughput virtual screening. nih.gov This process involves several computational filters. Initially, filters for "drug-likeness," such as Lipinski's rule of five, can be applied to remove compounds with unfavorable pharmacokinetic properties. Subsequently, the remaining compounds can be docked into the active site of a biological target. nih.gov The results of the docking simulations, often expressed as a binding energy or score, are used to rank the compounds in the virtual library. researchgate.net The top-ranked compounds, which are predicted to have the highest affinity for the target, are then prioritized for synthesis and experimental testing. sci-hub.box This approach significantly accelerates the discovery of lead compounds by focusing resources on the most promising candidates. nih.gov

Advanced Medicinal Chemistry Concepts and Future Perspectives for 1 Benzyl 2 Cyclopropyl 2 Methylpiperazine

Lead Optimization Strategies and Rational Design

The potency and selectivity of a drug candidate are paramount. For piperazine (B1678402) derivatives, these properties are often fine-tuned by exploring Structure-Activity Relationships (SAR). researchgate.net Modifications would typically focus on the substituents at both the nitrogen and carbon atoms of the piperazine core.

Aryl Group Modification: The benzyl (B1604629) group offers a prime location for modification. Introducing electron-withdrawing or electron-donating groups onto the phenyl ring can modulate electronic properties and create new interactions with the target protein. For example, in a series of piperazine-based vindoline (B23647) derivatives, N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl piperazine conjugates showed significantly greater anticancer efficacy than less substituted analogs. mdpi.com This indicates that substitutions on the aryl moiety are critical for binding and activity.

Piperazine Ring Substitution: The 2-cyclopropyl-2-methyl substitution is a distinctive feature. The cyclopropyl (B3062369) group introduces conformational rigidity and a specific spatial vector. Optimization could involve replacing the cyclopropyl group with other small rings (e.g., cyclobutyl) or acyclic alkyl groups to probe the size and nature of the target's binding pocket. Structure-activity relationship studies have shown that the piperazine nitrogen atoms and the substituted aryl group are often critical for binding and cytotoxicity in anticancer agents. mdpi.com

Stereochemistry: The stereochemistry at the C-2 position is crucial. Separating and testing individual enantiomers is a critical step, as biological targets are chiral, and often only one enantiomer is responsible for the desired activity, while the other may be inactive or contribute to off-target effects.

Modification Strategy Rationale Potential Outcome Example from Piperazine Literature
Phenyl Ring Substitution (e.g., adding -F, -Cl, -CF₃)Modulate electronics, lipophilicity, and hydrogen bonding potential.Enhanced binding affinity and target selectivity.Introduction of a fluorine atom on a phenyl ring improved in vivo activity of an antiandrogenic compound. mdpi.com
Replacement of Cyclopropyl GroupProbe steric and conformational requirements of the binding site.Increased or decreased potency, revealing insights into the target topology.In σ2 receptor ligands, replacing the piperazine with different isosteres like bridged diamines resulted in varied affinities. nih.gov
N-Benzyl Group ReplacementExplore alternative interactions with the target.Altered selectivity profile against different receptors or enzymes.Replacing arylpiperazine groups with other heterocycles led to a loss of cytotoxicity, indicating the importance of this moiety. mdpi.com
Enantiomeric SeparationIsolate the most active stereoisomer.Increased potency and reduced potential for off-target effects.Not specified, but a standard practice in medicinal chemistry.

The piperazine moiety is frequently used to improve the pharmacokinetic (PK) properties of drug candidates, particularly absorption, distribution, metabolism, and excretion (ADME). nih.govmdpi.com

Metabolic Stability: Piperazine derivatives are often metabolized by cytochrome P450 (CYP) enzymes. researchgate.net The N-benzyl group is susceptible to N-dealkylation, and the phenyl ring can undergo hydroxylation. Strategies to improve metabolic stability include introducing groups that block common sites of metabolism. For instance, replacing a metabolically liable C-H bond with a C-F bond can prevent oxidation at that position. Studies have shown that piperazine derivatives can also act as inhibitors of CYP isoenzymes, which could lead to drug-drug interactions. researchgate.net

P-glycoprotein (P-gp) Interaction: Some piperazine derivatives have been found to modulate the activity of efflux pumps like P-glycoprotein (P-gp), which can affect a drug's bioavailability and distribution, particularly into the central nervous system. bohrium.comnih.gov Depending on the therapeutic goal, this interaction could be either desirable or undesirable. For instance, co-administration of a piperazine derivative acting as a P-gp inhibitor significantly enhanced the oral bioavailability of paclitaxel (B517696) in rats. bohrium.comnih.gov

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining biological activity. patsnap.comcambridgemedchemconsulting.comnih.gov

Piperazine Bioisosteres: The piperazine ring itself can be replaced with various bioisosteres to modulate basicity, conformational constraints, and interaction geometries. enamine.netacs.org Common replacements include:

Homopiperazine (1,4-diazepane): This seven-membered ring offers greater conformational flexibility.

Piperidine (B6355638): Replacing one nitrogen with a carbon removes a basic center, which can reduce off-target effects related to basicity and alter solubility. In the development of dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine core with a piperidine ring significantly increased affinity for the sigma-1 receptor. acs.org

Bridged and Spirocyclic Diamines: These constrained analogs can lock the molecule into a specific conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding. nih.govenamine.net However, replacing a piperazine with diazaspiroalkanes in a series of σ2 receptor ligands led to a general reduction in affinity. nih.gov

Original Scaffold Bioisosteric Replacement Key Property Change Rationale / Potential Advantage
PiperazineHomopiperazineIncreased ring flexibilityMay allow for better fitting into a flexible binding pocket.
PiperazinePiperidineReduced basicity, increased lipophilicityCan improve blood-brain barrier penetration and reduce certain off-target activities.
Piperazine2,5-Diazabicyclo[2.2.1]heptaneConformationally rigidPre-organizes substituents for optimal target interaction, potentially increasing potency. nih.gov
PiperazineSpirodiamineNovel 3D geometryCan lead to improved properties and provides a novel, patentable chemical space. enamine.net

Scaffold Hopping: This approach involves replacing the entire core structure of the molecule while retaining the key pharmacophoric features. nih.govmdpi.com For 1-Benzyl-2-cyclopropyl-2-methylpiperazine, a scaffold hopping strategy could involve retaining the benzyl group and the cyclopropyl-methyl pharmacophore but connecting them with a completely different central scaffold. This can lead to the discovery of compounds with entirely new intellectual property profiles and potentially superior ADME properties. acs.org

Development as a Research Tool and Chemical Probe

Beyond therapeutic applications, compounds with unique structures and high target affinity can be developed as research tools or chemical probes. Piperazine derivatives are well-suited for this role, particularly in neuroscience, due to their prevalence in centrally-acting agents. researchgate.net A highly potent and selective analog of this compound could be modified to serve as:

A Radioligand: By incorporating a radioactive isotope (e.g., ³H or ¹¹C), the compound could be used in binding assays to quantify receptor density in tissues or in Positron Emission Tomography (PET) imaging to visualize target engagement in the brain in vivo.

A Fluorescent Probe: Attaching a fluorophore would allow for the visualization of the target receptor or enzyme in cells and tissues using fluorescence microscopy.

An Affinity-Based Probe: The scaffold could be functionalized with a reactive group for covalent labeling of the target protein, or with a tag (like biotin) for affinity purification and identification of the biological target.

The development of such probes is crucial for target validation and for studying the biological roles of its molecular target in health and disease.

Emerging Research Avenues in Piperazine-Derived Compounds

The versatility of the piperazine scaffold ensures its continued relevance in modern drug discovery. researchgate.netnbinno.com Emerging research avenues include:

Novel Therapeutic Targets: Piperazine derivatives are constantly being explored for new therapeutic applications. Their ability to interact with a wide range of biological targets, from G-protein coupled receptors to enzymes and ion channels, makes them attractive for tackling diseases with unmet medical needs. mdpi.comresearchgate.net

Targeted Protein Degradation: The piperazine scaffold can be incorporated as a linker or a ligand in novel drug modalities like Proteolysis Targeting Chimeras (PROTACs). A PROTAC based on a selective CDK2 inhibitor containing a piperazine successfully demonstrated oral bioavailability challenges could be overcome with scaffold modification. acs.org

C-H Functionalization: Traditionally, the diversity of piperazine-containing drugs has been limited to substitutions at the nitrogen atoms. mdpi.com Recent advances in synthetic chemistry, particularly in C-H functionalization, are enabling the direct modification of the carbon backbone of the piperazine ring. This opens up new chemical space and allows for the synthesis of more complex and structurally diverse piperazine derivatives with potentially improved properties. mdpi.com

Polypharmacology: The design of single molecules that can modulate multiple targets simultaneously (polypharmacology) is a growing strategy for treating complex diseases like cancer and neurodegenerative disorders. acs.org The piperazine scaffold is an ideal linker or core for connecting different pharmacophores to create multi-target agents. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-2-cyclopropyl-2-methylpiperazine in laboratory settings?

The synthesis typically involves multi-step reactions starting with piperazine derivatives. A common approach includes:

  • N-alkylation : Reacting 2-cyclopropyl-2-methylpiperazine with benzyl halides (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 12–24 hours .
  • Catalytic optimization : Palladium on carbon (Pd/C) can enhance coupling efficiency in cyclopropane functionalization steps, as seen in analogous piperazine syntheses .
  • Purification : Column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures (3:7 ratio) is critical for isolating the target compound.

Q. How can researchers characterize the structural purity of this compound?

Key techniques include:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopropane protons at δ 0.8–1.2 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 259.21 for C₁₆H₂₂N₂).
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% by area normalization) .
  • Melting point : Consistency with literature values (e.g., 120–123°C) rules out impurities.

Q. What in vitro biological screening approaches are suitable for assessing this compound's bioactivity?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK293 cells transfected with target receptors .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

  • Reaction path searches : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and intermediates in cyclopropane ring-opening reactions .
  • Molecular docking : Predict binding affinities to biological targets (e.g., 5-HT₂A receptors) using AutoDock Vina or Schrödinger Suite .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for reactions involving sterically hindered intermediates .

Q. What strategies resolve contradictions in spectroscopic data for cyclopropane-containing piperazines?

  • Multi-nuclear NMR : Use ¹H-¹H COSY and NOESY to distinguish overlapping cyclopropane signals from benzyl groups .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., chair vs. boat conformations of the piperazine ring) .
  • Comparative analysis : Cross-reference with databases (e.g., PubChem) for analogous compounds to validate shifts .

Q. What methodologies optimize the chiral synthesis of this compound's stereoisomers?

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation steps yield enantiomeric excess (ee >90%) .
  • Chiral chromatography : Use of Chiralpak IA/IB columns with hexane/isopropanol (85:15) to separate diastereomers .
  • Kinetic resolution : Enzymatic methods (e.g., lipase-mediated acylations) selectively modify one enantiomer .

Q. How do steric effects influence the reaction kinetics of this compound?

  • Kinetic studies : Monitor reaction rates via GC-MS under varying temperatures (25–80°C) and solvent polarities. Steric hindrance from the cyclopropane group reduces nucleophilic substitution rates by 30–50% compared to unsubstituted analogs .
  • DFT analysis : Steric maps (e.g., using NCI plots) reveal repulsion between the benzyl group and cyclopropane moiety, slowing intramolecular rearrangements .

Q. What are the best practices for scaling up the synthesis while maintaining yield?

  • Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., over-alkylation) by controlling residence time and temperature .
  • Process optimization : Design of Experiments (DoE) identifies critical parameters (e.g., benzyl halide stoichiometry, catalyst loading) for reproducibility .
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time to avoid batch failures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.